molecular formula C12H17BrOZn B14885796 (4-sec-Butyloxy-3,5-dimethylphenyl)Zinc bromide

(4-sec-Butyloxy-3,5-dimethylphenyl)Zinc bromide

Cat. No.: B14885796
M. Wt: 322.5 g/mol
InChI Key: PRWAJPYYSZBXGY-UHFFFAOYSA-M
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Description

(4-sec-butyloxy-3,5-dimethylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable due to its reactivity and stability in various chemical reactions. It is often employed as a reagent in cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-sec-butyloxy-3,5-dimethylphenyl)zinc bromide typically involves the reaction of (4-sec-butyloxy-3,5-dimethylphenyl)magnesium bromide with a zinc halide, such as zinc bromide, in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

(4secbutyloxy3,5dimethylphenyl)MgBr+ZnBr2(4secbutyloxy3,5dimethylphenyl)ZnBr+MgBr2(4-sec-butyloxy-3,5-dimethylphenyl)MgBr + ZnBr_2 \rightarrow (4-sec-butyloxy-3,5-dimethylphenyl)ZnBr + MgBr_2 (4−sec−butyloxy−3,5−dimethylphenyl)MgBr+ZnBr2​→(4−sec−butyloxy−3,5−dimethylphenyl)ZnBr+MgBr2​

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions for higher yields and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-sec-butyloxy-3,5-dimethylphenyl)zinc bromide undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or ketones.

    Reduction: It can participate in reduction reactions to form hydrocarbons.

    Substitution: The zinc atom can be substituted with other metals or groups in cross-coupling reactions.

Common Reagents and Conditions

Common reagents used with this compound include palladium or nickel catalysts, which facilitate cross-coupling reactions. Typical conditions involve an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.

Major Products Formed

The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

(4-sec-butyloxy-3,5-dimethylphenyl)zinc bromide is used in various scientific research applications, including:

    Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: The compound is used to modify biomolecules and study their interactions.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active ingredients.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (4-sec-butyloxy-3,5-dimethylphenyl)zinc bromide involves the formation of a reactive organozinc intermediate, which can undergo various transformations. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is facilitated by the presence of THF, which stabilizes the organozinc species and enhances its solubility.

Comparison with Similar Compounds

Similar Compounds

    (4-sec-butyloxy-3,5-dimethylphenyl)magnesium bromide: Similar in structure but contains magnesium instead of zinc. It is also used in organic synthesis but has different reactivity and stability.

    (4-sec-butyloxy-3,5-dimethylphenyl)lithium: Contains lithium instead of zinc and is highly reactive, often used in different types of reactions compared to the zinc compound.

Uniqueness

(4-sec-butyloxy-3,5-dimethylphenyl)zinc bromide is unique due to its balanced reactivity and stability, making it suitable for a wide range of synthetic applications. Its use in cross-coupling reactions is particularly noteworthy, as it allows for the efficient formation of carbon-carbon bonds under mild conditions.

Properties

Molecular Formula

C12H17BrOZn

Molecular Weight

322.5 g/mol

IUPAC Name

bromozinc(1+);2-butan-2-yloxy-1,3-dimethylbenzene-5-ide

InChI

InChI=1S/C12H17O.BrH.Zn/c1-5-11(4)13-12-9(2)7-6-8-10(12)3;;/h7-8,11H,5H2,1-4H3;1H;/q-1;;+2/p-1

InChI Key

PRWAJPYYSZBXGY-UHFFFAOYSA-M

Canonical SMILES

CCC(C)OC1=C(C=[C-]C=C1C)C.[Zn+]Br

Origin of Product

United States

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